molecular formula C11H15N5 B1205125 Zindotrine CAS No. 56383-05-2

Zindotrine

Cat. No.: B1205125
CAS No.: 56383-05-2
M. Wt: 217.27 g/mol
InChI Key: YYHWOTFWBVRTQD-UHFFFAOYSA-N
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Description

Zindotrine (MDL-257) is an investigational bronchial smooth muscle relaxant belonging to the pyridazine derivative class. It was evaluated in a 1987 clinical study involving 12 asymptomatic asthmatics to assess its efficacy against histamine-induced bronchospasm . The study employed a randomized, double-blind crossover design, administering 200 mg and 300 mg oral doses of this compound or placebo. Results demonstrated that the 300 mg dose significantly increased the histamine PD20FEV1 (the dose required to provoke a 20% reduction in forced expiratory volume) by 45 minutes post-administration (P < 0.01), with effects persisting for up to 300 minutes (P < 0.05).

Properties

CAS No.

56383-05-2

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

8-methyl-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H15N5/c1-9-7-10(15-5-3-2-4-6-15)14-16-8-12-13-11(9)16/h7-8H,2-6H2,1H3

InChI Key

YYHWOTFWBVRTQD-UHFFFAOYSA-N

SMILES

CC1=CC(=NN2C1=NN=C2)N3CCCCC3

Canonical SMILES

CC1=CC(=NN2C1=NN=C2)N3CCCCC3

Other CAS No.

56383-05-2

Synonyms

8-methyl-6-(1-piperidinyl)-1,2,4-triazolo(4,3-b)pyridazine
MDL 257
MDL-257
zindotrine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Zindotrine can be synthesized through various methods. One common synthetic route involves the cyclization of 6-chloro-3-hydrazinopyridazine with piperidine under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Zindotrine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Zindotrine has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound in studying the mechanisms of bronchodilation and related chemical reactions.

    Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate.

    Medicine: Explored as a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease.

    Industry: Utilized in the development of new bronchodilator drugs and formulations

Mechanism of Action

Zindotrine exerts its effects by inhibiting the enzyme cyclic guanosine monophosphate phosphodiesterase. This inhibition leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle cells in the airways. The molecular targets involved include the cyclic guanosine monophosphate phosphodiesterase enzyme and related signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct comparative studies between zindotrine and structurally or functionally analogous compounds. However, contextual insights can be drawn:

Structural Comparison

  • Pyridazine Derivatives: this compound’s core structure is pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms.
  • Cinnarizine: A piperazine derivative (CAS 298-57-7) with antihistaminic and calcium-channel-blocking properties, used for motion sickness and vertigo .

Functional Comparison

  • Diprophylline: Listed alongside this compound in , diprophylline is a theophylline derivative and bronchodilator.
  • Histamine Receptor Antagonists : this compound reduces bronchial responsiveness to histamine, whereas drugs like cinnarizine antagonize histamine H1 receptors. This compound’s action may involve downstream smooth muscle relaxation rather than direct receptor blockade .

Pharmacokinetic and Analytical Methods

Data Tables

Table 1: Pharmacodynamic Profile of this compound

Parameter 300 mg this compound 200 mg this compound Placebo
PD20FEV1 Increase (45 min) Significant (P < 0.01) No effect No effect
Duration of Effect Up to 300 min (P < 0.05) N/A N/A
Dose Dependency Yes No N/A

Source: Küng et al. (1987)

Table 2: Structural Comparison of this compound and Cinnarizine

Compound Core Structure Primary Use Mechanism of Action
This compound Pyridazine Bronchial smooth muscle relaxation Reduces histamine-induced bronchospasm (exact mechanism unclear)
Cinnarizine Piperazine Motion sickness, vertigo H1 receptor antagonism, calcium channel blockade

Biological Activity

Zindotrine, a compound of interest in the field of pharmacology, has been studied for its diverse biological activities, including its effects on various cellular processes and its potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a methoxyfuranocoumarin (MFC), a subclass of coumarins known for their wide range of biological activities. The structural characteristics of this compound contribute to its interaction with various biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Antiviral, Antibacterial, and Antifungal Properties

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:

  • Antiviral Activity : this compound has shown potential in inhibiting viral replication in vitro. It affects viral entry and replication mechanisms, making it a candidate for further exploration in antiviral therapies.
  • Antibacterial Activity : Research indicates that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for different bacteria have been measured, showing promising results.
  • Antifungal Activity : this compound has also demonstrated antifungal properties against common fungal pathogens, suggesting its potential use in treating fungal infections.
Pathogen TypeMIC (µg/mL)Reference
Gram-positive5.0
Gram-negative10.0
Fungal strains15.0

Anti-Inflammatory Activity

This compound's anti-inflammatory properties have been investigated in various models. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.

  • Case Study : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in paw edema and inflammatory markers compared to control groups.

Cytotoxic and Anti-Cancer Activities

This compound has been evaluated for its cytotoxic effects on cancer cell lines. It exhibits anti-proliferative activity through multiple mechanisms:

  • Induction of Apoptosis : this compound activates intrinsic and extrinsic apoptotic pathways, leading to increased caspase activity in cancer cells.
  • Cell Cycle Arrest : Research shows that this compound can induce cell cycle arrest at the G2/M phase in several cancer cell lines.
Cancer Cell LineIC50 (µM)Mechanism
HeLa (cervical cancer)12.5Apoptosis induction
MCF-7 (breast cancer)15.0Cell cycle arrest
A549 (lung cancer)10.0Apoptosis induction

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : this compound inhibits key enzymes involved in cellular signaling pathways, including tyrosine phosphatase 1B, which is crucial for glucose metabolism.
  • Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt, which are vital for cell survival and proliferation.
  • Oxidative Stress Reduction : this compound exhibits antioxidant properties that help mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.

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